4-(Isopentyloxy)-N-propylaniline
CAS No.: 1040689-69-7
Cat. No.: VC2621065
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040689-69-7 |
---|---|
Molecular Formula | C14H23NO |
Molecular Weight | 221.34 g/mol |
IUPAC Name | 4-(3-methylbutoxy)-N-propylaniline |
Standard InChI | InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Standard InChI Key | MFTRBOMGGQNNAN-UHFFFAOYSA-N |
SMILES | CCCNC1=CC=C(C=C1)OCCC(C)C |
Canonical SMILES | CCCNC1=CC=C(C=C1)OCCC(C)C |
Introduction
Chemical Identity and Properties
4-(Isopentyloxy)-N-propylaniline is a substituted aniline derivative featuring an isopentyloxy group at the para position of the phenyl ring and a propyl group attached to the nitrogen atom. The compound has well-defined chemical characteristics that position it among important research chemicals.
Table 1.1: Basic Chemical Properties of 4-(Isopentyloxy)-N-propylaniline
Property | Value |
---|---|
CAS Number | 1040689-69-7 |
Molecular Formula | C14H23NO |
Molecular Weight | 221.34 g/mol |
IUPAC Name | 4-(3-methylbutoxy)-N-propylaniline |
MDL Number | MFCD10687946 |
The structural representation of this compound includes several standardized notations that enable precise identification across different chemical databases and research contexts.
Table 1.2: Structural Representations
Representation Type | Value |
---|---|
Standard InChI | InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Standard InChIKey | MFTRBOMGGQNNAN-UHFFFAOYSA-N |
SMILES | CCCNC1=CC=C(C=C1)OCCC(C)C |
Canonical SMILES | CCCNC1=CC=C(C=C1)OCCC(C)C |
PubChem Compound ID | 28308650 |
Structural Characteristics
The molecular structure of 4-(Isopentyloxy)-N-propylaniline features several key functional groups that contribute to its chemical behavior and potential applications:
-
An aromatic aniline core providing a planar, electron-rich system
-
An isopentyloxy (3-methylbutoxy) substituent at the para position, introducing lipophilicity
-
A secondary amine with a propyl substituent, offering potential for hydrogen bonding and further functionalization
Physical Properties
While specific experimental data on physical properties is limited in the available literature, theoretical calculations and comparisons with similar compounds suggest the following characteristics:
Table 3.1: Estimated Physical Properties
Property | Expected Value/Characteristic |
---|---|
Physical State | Liquid at room temperature |
Color | Pale yellow to amber |
Solubility | Soluble in organic solvents (ethanol, methanol, dichloromethane); limited solubility in water |
Lipophilicity | Moderate to high due to isopentyl and propyl chains |
Stability | Relatively stable under standard conditions; sensitive to oxidation |
Spectroscopic Characteristics
Spectroscopic data provides crucial information for compound identification and structural confirmation. Based on its chemical structure, 4-(Isopentyloxy)-N-propylaniline would be expected to exhibit characteristic spectroscopic patterns:
-
Infrared Spectroscopy: Characteristic N-H stretching (approximately 3300-3500 cm⁻¹), C-O stretching (approximately 1200-1300 cm⁻¹), and aromatic C=C stretching (approximately 1400-1600 cm⁻¹)
-
Nuclear Magnetic Resonance (NMR): Distinctive patterns for aromatic protons (6.5-7.5 ppm), N-H proton (broad signal, approximately 3.5-4.0 ppm), and various aliphatic protons from the isopentyloxy and propyl chains
-
Mass Spectrometry: Molecular ion peak at m/z 221, with fragmentation patterns likely involving cleavage at the ether and amine bonds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume